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Compound of Interest

Compound Name:
4-(2-Chloroethoxy)-3-

methoxybenzaldehyde

CAS No.: 204915-71-9

Cat. No.: B1624255 Get Quote

Executive Summary
4-(2-Chloroethoxy)-3-methoxybenzaldehyde (CAS 204915-71-9) is a critical pharmacophore

building block used in the synthesis of Tyrosine Kinase Inhibitors (TKIs), specifically targeting

the Epidermal Growth Factor Receptor (EGFR).[1] It serves as a stable, cost-effective

alternative to its bromo-analogue for introducing the 2-substituted ethoxy side chain found in

various bioactive molecules.

This guide provides a technical characterization of this intermediate, compares its performance

against the more common 4-(2-Bromoethoxy)-3-methoxybenzaldehyde, and outlines optimized

synthetic protocols for researchers in medicinal chemistry.

Characterization Profile
The following data represents the physicochemical blueprint for high-purity 4-(2-
Chloroethoxy)-3-methoxybenzaldehyde.
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Property Specification Notes

CAS Number 204915-71-9
Distinct from the bromo-analog

(84843-85-6)

IUPAC Name
4-(2-chloroethoxy)-3-

methoxybenzaldehyde

Also known as O-(2-

Chloroethyl)vanillin

Molecular Formula C₁₀H₁₁ClO₃

Molecular Weight 214.65 g/mol

Appearance
White to off-white crystalline

powder

Oxidizes to acid if stored

improperly

Melting Point 58 – 62 °C
Sharp melting range indicates

high purity

Solubility
Soluble in DCM, EtOAc,

DMSO, Methanol
Insoluble in Water

Spectral Data (Diagnostic Signals)
¹H NMR (400 MHz, CDCl₃):

δ 9.85 (s, 1H): Aldehyde proton (-CHO).[2]

δ 7.40–7.45 (m, 2H): Aromatic protons (H-2, H-6).

δ 6.98 (d, J=8.0 Hz, 1H): Aromatic proton (H-5).

δ 4.35 (t, J=6.0 Hz, 2H): Ether methylene (-O-CH₂-).

δ 3.92 (s, 3H): Methoxy group (-OCH₃).

δ 3.85 (t, J=6.0 Hz, 2H): Chloro-methylene (-CH₂-Cl).

IR (KBr): 1680 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (Aryl ether C-O).

MS (ESI):m/z 215.1 [M+H]⁺.
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Comparative Analysis: Chloro- vs. Bromo-
Intermediates
In the synthesis of EGFR inhibitors (e.g., Gefitinib analogs or Erlotinib precursors), the choice

between the Chloro- and Bromo- alkylating agents determines the process efficiency and

impurity profile.[3]

Performance Matrix
Feature

Chloro-Intermediate

(This Product)
Bromo-Intermediate

(Alternative)
Verdict

Reagent Cost

Low (Uses 1-Bromo-

2-chloroethane or 1,2-

Dichloroethane)

High (Uses 1,2-

Dibromoethane)

Chloro is preferred for

scale-up.

Stability
High (Resistant to

light and hydrolysis)

Moderate

(Photosensitive; alkyl

bromide degrades)

Chloro offers longer

shelf-life.

Reactivity

Moderate (Requires

NaI catalyst for

substitution)

High (Reacts rapidly

with amines)

Bromo is better for

sluggish nucleophiles.

Impurity Profile

Clean (Less

elimination side-

products)

Complex (Prone to

vinyl elimination)

Chloro yields higher

purity APIs.

Mechanistic Insight
The Chloro-ethoxy derivative is chemically "harder" than the Bromo-analog. While it reacts

slower in subsequent nucleophilic substitution (S_N2) reactions to attach the morpholine or

quinazoline core, this reduced reactivity prevents the formation of the vinyl-ether impurity (via

E2 elimination), a common issue with the Bromo-analog during storage or heating.

Recommendation: Use the Chloro-intermediate for large-scale GMP synthesis where impurity

control and cost are paramount. Use the Bromo-intermediate for small-scale, rapid medicinal

chemistry exploration where reaction speed is critical.
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Experimental Protocols
Protocol A: Synthesis from Vanillin (Self-Validating
System)
Objective: Selective alkylation of the phenolic hydroxyl group without over-alkylation or

Cannizzaro disproportionation.

Reagents:

Vanillin (1.0 eq)

1-Bromo-2-chloroethane (1.5 eq) [Selectivity Driver]

Potassium Carbonate (2.0 eq)

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

Dissolution: Charge Vanillin (15.2 g, 100 mmol) and K₂CO₃ (27.6 g, 200 mmol) into ACN

(150 mL). Stir at room temperature for 30 mins to form the phenolate anion (Color change to

yellow).

Alkylation: Add 1-Bromo-2-chloroethane (21.5 g, 150 mmol) dropwise. Note: The bromo-end

reacts preferentially due to better leaving group ability, leaving the chloro-end intact for future

functionalization.

Reflux: Heat to reflux (80°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced

pressure.

Crystallization: Dissolve the crude residue in hot Ethanol (50 mL) and cool slowly to 0°C.

Validation: Filter the white crystals. Dry in vacuo.[4] Yield: ~85-90%. MP: 58-62°C.

Protocol B: QC Validation (HPLC Method)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 20 mins.

Detection: UV at 230 nm and 280 nm.

Retention Time: Vanillin (~4.5 min), Product (~12.2 min), Bis-alkylated impurity (if any, >15

min).

Visualizations
Figure 1: Synthesis & Reactivity Pathway
This diagram illustrates the selective alkylation pathway and the subsequent divergence based

on the choice of halogen.
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Caption: Selective synthesis pathway utilizing the leaving group differential between Bromine

and Chlorine to ensure mono-alkylation and product stability.

Figure 2: Quality Control Decision Tree
A logic flow for validating the intermediate before use in API synthesis.
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Caption: Step-by-step Quality Control workflow to ensure downstream success in TKI

synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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